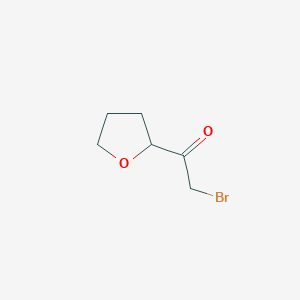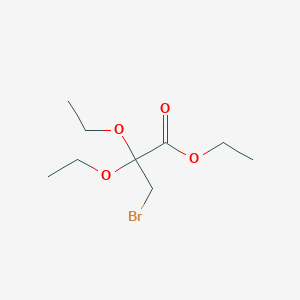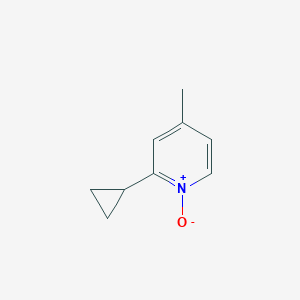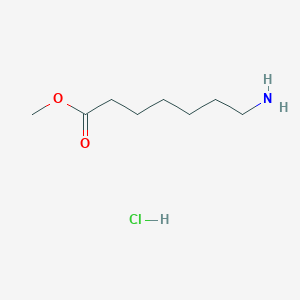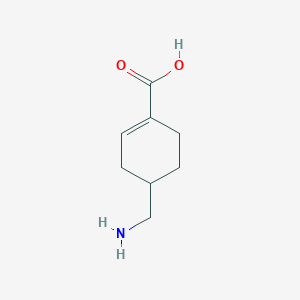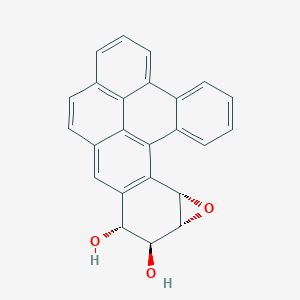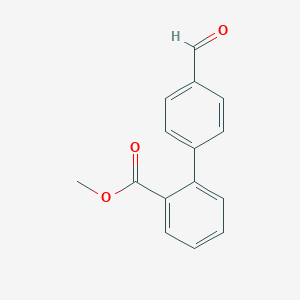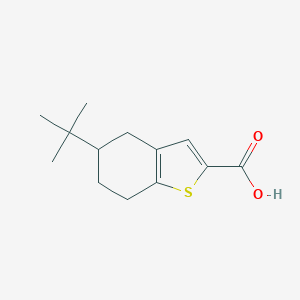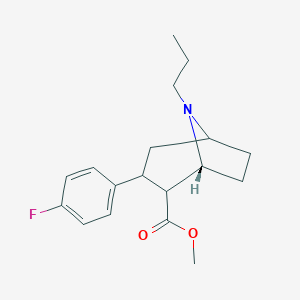
2-Cfppn
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cfppn is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a derivative of the compound Cfppn, which has been used in studies related to Alzheimer's disease and Parkinson's disease. 2-Cfppn has been synthesized using a variety of methods and has been found to have unique biochemical and physiological effects. In
科学的研究の応用
2-Cfppn has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that 2-Cfppn has the potential to act as a neuroprotective agent, protecting neurons from damage caused by oxidative stress. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 2-Cfppn is not fully understood. However, studies have shown that it may act as an antioxidant, protecting cells from oxidative stress. It may also act on the Nrf2-ARE pathway, which is involved in the regulation of cellular responses to oxidative stress.
生化学的および生理学的効果
2-Cfppn has been found to have a number of biochemical and physiological effects. Studies have shown that it can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to decrease the levels of reactive oxygen species in cells. In addition, it has been found to have anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using 2-Cfppn in lab experiments is its potential neuroprotective properties. This makes it a potential candidate for the treatment of neurodegenerative diseases. However, there are also limitations to its use. For example, it may have cytotoxic effects at high concentrations. In addition, more research is needed to fully understand its mechanism of action.
将来の方向性
There are a number of future directions for research on 2-Cfppn. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential as a therapeutic agent for neurodegenerative diseases. In addition, more research is needed to fully understand its mechanism of action and its potential side effects.
Conclusion:
In conclusion, 2-Cfppn is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It has unique biochemical and physiological effects and has been found to have potential neuroprotective properties. While there are limitations to its use, it represents a promising area of research for the future.
合成法
2-Cfppn can be synthesized using a variety of methods, including the reaction of Cfppn with a variety of reagents. One of the most common methods is the reaction of Cfppn with diethyl malonate in the presence of a base. This reaction produces 2-Cfppn as the major product. Other methods include the reaction of Cfppn with ethyl cyanoacetate or ethyl acetoacetate.
特性
CAS番号 |
127627-50-3 |
|---|---|
製品名 |
2-Cfppn |
分子式 |
C18H24FNO2 |
分子量 |
305.4 g/mol |
IUPAC名 |
methyl (1R)-3-(4-fluorophenyl)-8-propyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H24FNO2/c1-3-10-20-14-8-9-16(20)17(18(21)22-2)15(11-14)12-4-6-13(19)7-5-12/h4-7,14-17H,3,8-11H2,1-2H3/t14?,15?,16-,17?/m1/s1 |
InChIキー |
IHPBQKOISFWYGD-ONNPGMOUSA-N |
異性体SMILES |
CCCN1[C@@H]2CCC1CC(C2C(=O)OC)C3=CC=C(C=C3)F |
SMILES |
CCCN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC |
正規SMILES |
CCCN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC |
同義語 |
2-carbomethoxy-3-(4-fluorophenyl)-N-propylnortropane 2-CFPPN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
